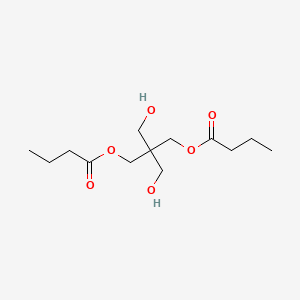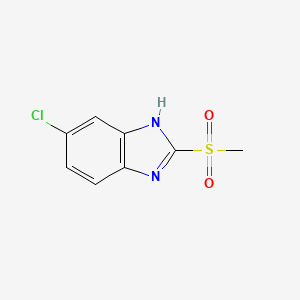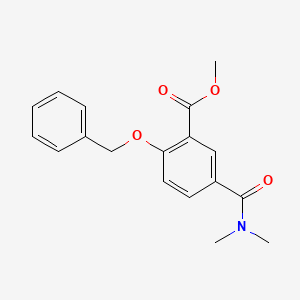
methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate
Vue d'ensemble
Description
methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate is a complex organic compound with a molecular formula of C17H19NO4. This compound is known for its unique structure, which includes a benzoate ester linked to a dimethylamino carbonyl group and a phenylmethyl ether group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate typically involves multiple steps. One common method includes the esterification of 5-hydroxy-2-[(phenylmethyl)oxy]benzoic acid with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoates .
Applications De Recherche Scientifique
methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinities and interaction dynamics are ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-[(dimethylamino)carbonyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C18H19NO4 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C18H19NO4/c1-19(2)17(20)14-9-10-16(15(11-14)18(21)22-3)23-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Clé InChI |
DFGPSFKVVNEWGQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


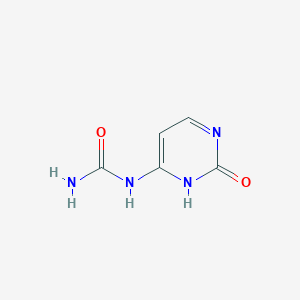

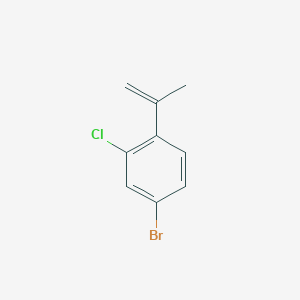

![Thiazolo[5,4-d]pyrimidine-2(1H)-thione, 7-amino-](/img/structure/B8570192.png)
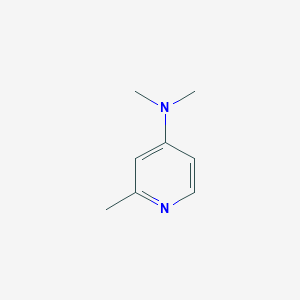
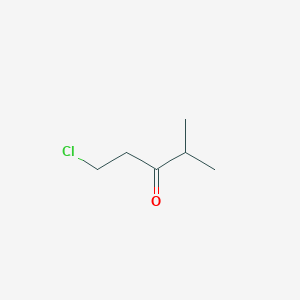
![Benzo[h]quinolin-2-ylmethanamine](/img/structure/B8570201.png)
![2-(2-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)acetohydrazide](/img/structure/B8570212.png)
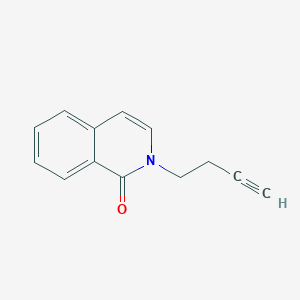
![3-(2-aminoethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B8570230.png)
